6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique chemical structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-methylbenzo[c][1,2]oxaborol-1(3H)-ol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which could be useful in treating inflammatory skin diseases such as psoriasis and atopic dermatitis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE inhibitor, it binds to the catalytic domain of PDE enzymes, inhibiting their activity. This leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which can modulate various signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its PDE inhibitory activity and use in treating atopic dermatitis.
AN2728: A benzoxaborole derivative with similar applications in treating inflammatory skin conditions.
Uniqueness
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group and the methyl group on the benzoxaborole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C15H15BO3 |
---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-6-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C15H15BO3/c1-11-14(18-9-12-5-3-2-4-6-12)8-7-13-10-19-16(17)15(11)13/h2-8,17H,9-10H2,1H3 |
InChI Key |
UWBSIYXDGBHZFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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